![molecular formula C23H20F3N3O3S2 B2923811 2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide CAS No. 362501-97-1](/img/structure/B2923811.png)
2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide” is a derivative of thieno[3,2-d]pyrimidine . It has been synthesized as part of a series of substituted thieno[3,2-d]pyrimidine derivatives, which have been studied for their potential as EZH2 inhibitors .
Synthesis Analysis
The synthesis of these compounds involves structural modifications of tazemetostat . The exact method for the synthesis of this specific compound is not detailed in the available resources.Molecular Structure Analysis
The molecular structure of this compound is complex, with several functional groups. It includes a thieno[3,2-d]pyrimidine core, an ethoxyphenyl group, a trifluoromethylphenyl group, and an acetamide group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, density, molecular formula, and molecular weight, can be found in chemical databases .Scientific Research Applications
Antitumor Agent
This compound has been evaluated as a potent antitumor agent . Derivatives of thieno[3,2-d]pyrimidine, such as this compound, have shown significant antiproliferative activity against various cancer cell lines, including SU-DHL-6, WSU-DLCL-2, and K562 . The compound’s ability to induce apoptosis and inhibit cell migration makes it a promising candidate for cancer therapy research.
EZH2 Inhibition
As an EZH2 inhibitor , the compound contributes to the study of epigenetic regulators in cancer. EZH2 is a part of the polycomb group of proteins involved in cancer progression, and inhibitors like this compound can help in understanding and potentially treating lymphomas and other malignancies .
Antimicrobial Activity
Thieno[3,2-d]pyrimidine derivatives have also been associated with broad-spectrum antibacterial activity . They exhibit reasonable antifungal activity, making them valuable for developing new antimicrobial agents .
Cardiovascular Research
Compounds within this class have been identified as inhibitors of the enzyme myeloperoxidase (MPO) . MPO inhibitors are particularly useful in the treatment or prophylaxis of cardiovascular disorders such as heart failure and coronary artery disease .
Kinase Inhibition
The compound’s framework is useful for designing inhibitors targeting specific kinases. For instance, derivatives have been synthesized as selective orally bioavailable Threonine Tyrosine Kinase (TTK) inhibitors . TTK plays a crucial role in cell division, and its inhibition is a potential strategy for cancer treatment .
Drug Development
The pharmacokinetic properties and drug-likeness of thieno[3,2-d]pyrimidine derivatives suggest good traditional drug-like properties. This makes the compound a valuable scaffold for the synthesis of new drugs with potential therapeutic applications .
Chemical Tool for Optimization
The compound serves as an attractive chemical tool for the further optimization and evaluation of new EZH2 inhibitors. Its structural flexibility allows for modifications that can enhance antitumor activities and provide insights into structure-activity relationships .
Pharmacological Studies
Due to its varied biological activities, the compound is an excellent candidate for pharmacological studies, particularly in understanding the mechanisms of action of antitumor and antimicrobial agents. It can also be used to explore the therapeutic potential of new drug candidates .
Mechanism of Action
Target of Action
The primary target of this compound is EZH2 (Enhancer of Zeste Homolog 2) . EZH2 is a histone-lysine N-methyltransferase enzyme, which participates in histone methylation and gene silencing. It plays a crucial role in various biological processes such as cell proliferation, stem cell differentiation, and early embryogenesis .
Mode of Action
This compound acts as an inhibitor of EZH2 . It binds to the EZH2 enzyme, preventing it from adding methyl groups to histones. This inhibition disrupts the normal function of EZH2, leading to changes in gene expression .
Biochemical Pathways
The inhibition of EZH2 affects the histone methylation pathways . Histone methylation is a process that controls gene expression. When EZH2 is inhibited, the methylation pattern of histones is altered, leading to changes in the expression of various genes. This can have downstream effects on cellular processes such as cell growth and differentiation .
Pharmacokinetics
Similar compounds have shown promising antitumor activity against various cancer cell lines and low toxicity against normal cells . This suggests that the compound may have good bioavailability and selectivity, but further studies are needed to confirm these properties.
Result of Action
The inhibition of EZH2 by this compound can lead to significant changes in cell morphology and induce apoptosis in a concentration-dependent manner . It can also inhibit cell migration . These effects suggest that the compound could have potential as a therapeutic agent for certain types of cancer .
properties
IUPAC Name |
2-[[3-(4-ethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20F3N3O3S2/c1-2-32-15-9-7-14(8-10-15)29-21(31)20-18(11-12-33-20)28-22(29)34-13-19(30)27-17-6-4-3-5-16(17)23(24,25)26/h3-10H,2,11-13H2,1H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKQSDUJEZXUFQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NC4=CC=CC=C4C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20F3N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

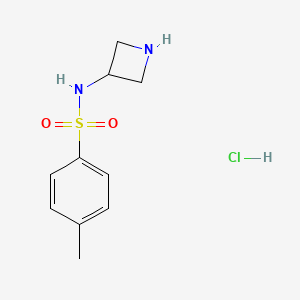
![3-Methyl-2-[(3-nitrophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2923729.png)
![Methyl 4-[(2-chloro-6-fluorophenyl)methoxy]-6-fluoroquinoline-2-carboxylate](/img/structure/B2923733.png)

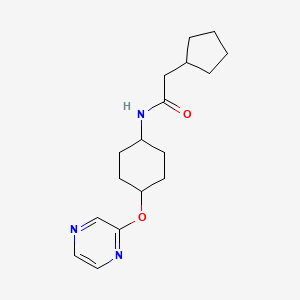
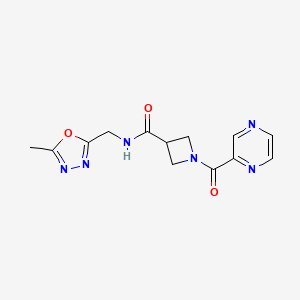
![Methyl 4-[[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]carbamoyl]benzoate](/img/structure/B2923738.png)
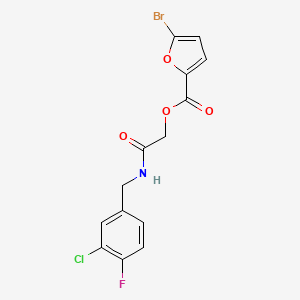
![2-{[(3-chlorophenyl)(pyridin-2-yl)methyl]amino}-N-(cyanomethyl)acetamide](/img/structure/B2923741.png)
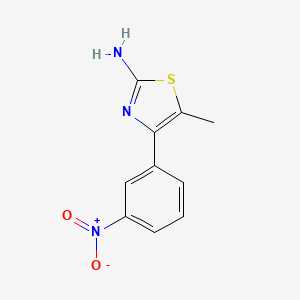
![Methyl 7-oxospiro[3.3]heptane-2-carboxylate](/img/structure/B2923745.png)
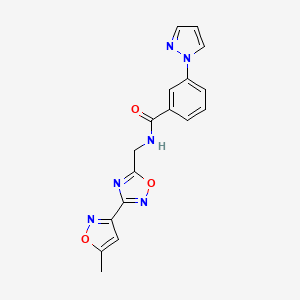
![N-Methyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)sulfamoyl fluoride](/img/structure/B2923750.png)
![N-benzyl-2-((3-(4-bromophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-ethylacetamide](/img/structure/B2923751.png)